1,5-I-Aedans

概要

説明

準備方法

1,5-I-Aedans can be synthesized through a series of chemical reactions involving the introduction of an iodoacetyl group to an aminonaphthalenesulfonic acid derivative. The synthetic route typically involves the following steps:

Nitration: The starting material, naphthalene, undergoes nitration to form nitronaphthalene.

Reduction: The nitro group is reduced to an amino group, resulting in aminonaphthalene.

Sulfonation: The aminonaphthalene is then sulfonated to introduce a sulfonic acid group.

Iodoacetylation: Finally, the amino group is reacted with iodoacetic acid to form the iodoacetamido derivative.

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and yield .

化学反応の分析

1,5-I-Aedans undergoes several types of chemical reactions, including:

Substitution Reactions: The compound readily reacts with thiol compounds and sulfhydryl groups to form stable covalent derivatives.

Oxidation and Reduction: It exhibits quasi-reversible oxidative electrochemistry in aqueous solutions and irreversible to quasi-reversible oxidation in mixed solvents.

Photocatalyzed Degradation: The compound is sensitive to photocatalyzed degradation in both aqueous and organic solvents.

Common reagents used in these reactions include dimethylformamide (DMF) or buffer solutions above pH 6 for solubility and reaction efficiency . Major products formed from these reactions are typically fluorescent derivatives that are stable under various conditions .

科学的研究の応用

1,5-I-Aedans is extensively used in scientific research due to its unique fluorescent properties. Some of its applications include:

Fluorescence Spectroscopy: It is used as a marker in FRET experiments to study protein-protein interactions and conformational changes.

Labeling Protein Sulfhydryls: The compound is used to label protein sulfhydryls to study conformational changes, fluorescence anisotropy, and protein-protein interactions.

Electrogenerated Chemiluminescence: It is used in electrogenerated chemiluminescence studies to enhance the luminescent properties of other compounds.

Biological Research: The compound is used to study the orientation and motion of crossbridges in muscle fibers.

作用機序

1,5-I-Aedans exerts its effects primarily through its interaction with thiol groups. The iodoacetyl group reacts with thiol groups to form stable covalent bonds, resulting in fluorescent derivatives. The absorption spectrum of this compound overlaps well with the emission spectrum of tryptophan, making it useful as an acceptor in FRET experiments . The compound can also act as a resonance energy donor to other fluorophores such as fluorescein, Alexa Fluor 488, Oregon Green, and BODIPY FL .

類似化合物との比較

1,5-I-Aedans is unique due to its specific fluorescent properties and its ability to form stable covalent derivatives with thiol groups. Similar compounds include:

Eosin-5-Maleimide: Another fluorophore used for labeling protein sulfhydryls and studying muscle fibers.

Fluorescein: A widely used fluorophore with different excitation and emission wavelengths compared to this compound.

Alexa Fluor 488: A fluorophore with similar applications but different spectral properties.

These compounds differ in their excitation and emission wavelengths, as well as their specific applications in scientific research.

生物活性

1,5-I-AEDANS (N-(5-sulfamoyl-1-naphthyl)ethylenediamine) is a fluorescent probe widely used in biochemistry and molecular biology to study protein dynamics and interactions. Its unique properties allow researchers to investigate various biological processes, including protein folding, conformational changes, and interactions with other biomolecules.

This compound has the molecular formula and a molecular weight of approximately 392.3 g/mol. It features a naphthalene moiety, which contributes to its fluorescence properties, making it suitable for various spectroscopic applications .

The biological activity of this compound primarily stems from its ability to act as a fluorescent donor in Förster Resonance Energy Transfer (FRET) experiments. When conjugated to proteins, it can provide insights into the spatial arrangement and dynamics of protein structures. The efficiency of energy transfer can indicate proximity between donor and acceptor molecules, thus revealing information about protein interactions and conformational states .

Protein Dynamics

- Fluorescence Anisotropy Studies : Research involving time-resolved fluorescence anisotropy decay measurements has shown that this compound can effectively monitor the flexibility of proteins under varying conditions. For instance, studies indicated that the flexibility of polypeptides increases with higher concentrations of denaturants like urea, suggesting that this compound is sensitive to conformational changes in proteins .

- FRET Efficiency Measurements : In experiments with labeled proteins, the FRET efficiency was calculated based on the lifetime of the donor fluorescence. This approach has been used to analyze the binding interactions between various protein complexes, providing quantitative data on their dynamics .

- Labeling Techniques : The compound has been employed in labeling cysteine residues in proteins, allowing researchers to track conformational changes during enzymatic reactions or structural rearrangements. For example, studies have documented the use of this compound in labeling myosin subfragment-1 to investigate its interaction with actin filaments under different nucleotide states .

Table 1: Summary of Key Research Findings

Applications in Research

- Protein Interaction Studies : The ability of this compound to serve as a FRET donor makes it invaluable for studying protein-protein interactions.

- Structural Biology : It is widely used in structural biology to elucidate conformational changes in proteins during biochemical reactions.

- Drug Development : By understanding protein dynamics through this compound labeling, researchers can identify potential drug targets and mechanisms.

特性

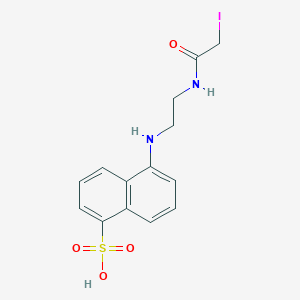

IUPAC Name |

5-[2-[(2-iodoacetyl)amino]ethylamino]naphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15IN2O4S/c15-9-14(18)17-8-7-16-12-5-1-4-11-10(12)3-2-6-13(11)22(19,20)21/h1-6,16H,7-9H2,(H,17,18)(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMERMCRYYFRELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15IN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190421 | |

| Record name | 1,5-I-Aedans | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36930-63-9 | |

| Record name | IAEDANS | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36930-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-I-Aedans | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036930639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 36930-63-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-I-Aedans | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-(2-iodoacetamido)ethylamino)-1-naphthalenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-I-AEDANS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V7G304M5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。